HMDA-Cured Epoxy Resins Achieve 28% Higher Glass Transition Temperature Than Ethylenediamine-Cured Systems
When curing identical hydrovanilloin–diglycidyl ether epoxy oligomers, HMDA (1,6-diaminohexane) produces cured resins with a glass transition temperature (Tg) of 149 °C, compared to 116 °C for ethylenediamine (1,2-diaminoethane) and 118 °C for 1,4-diaminobutane under the same curing conditions [1]. The Tg achieved with HMDA also exceeds that of isophorone diamine (146 °C), a bulkier cycloaliphatic curing agent [1].
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | 149 °C |
| Comparator Or Baseline | Ethylenediamine: 116 °C; 1,4-Diaminobutane: 118 °C; Isophorone diamine: 146 °C |
| Quantified Difference | +33 °C (28% higher) vs ethylenediamine; +31 °C vs 1,4-diaminobutane |
| Conditions | Hydrovanilloin–diglycidyl ether epoxy oligomer with 2.1 repeating units, cured with aliphatic diamines at identical stoichiometry |
Why This Matters
Higher Tg directly translates to superior elevated-temperature service capability, making HMDA the preferred curing agent for epoxy formulations requiring thermal stability above 140 °C.
- [1] Amarasekara AS, Garcia-Obergon R, Thompson AK. Vanillin-based polymers: IV. Hydrovanilloin epoxy resins. J Appl Polym Sci. 2019;136(5):47000. View Source
